molecular formula C17H15BrN2O3 B2715208 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 387381-87-5

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No. B2715208
CAS RN: 387381-87-5
M. Wt: 375.222
InChI Key: ZVVPSMNASCKFBK-UHFFFAOYSA-N
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Description

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Scientific Research Applications

Directing Groups for C-H Bond Functionalization

1-Aminopyridinium ylides, which share structural motifs with the compound , have been identified as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This functionality depends on the substitution at the pyridine moiety, allowing for selective functionalization of primary C-H bonds. A cyclopalladated intermediate was isolated and characterized, indicating the compound's potential in synthetic organic chemistry, particularly in the modification and synthesis of complex organic molecules (Le, Nguyen, & Daugulis, 2019).

Anticancer Agents

Compounds with a 2-oxoquinoline structure, akin to the one being inquired about, have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds exhibited moderate to high levels of antitumor activities, with certain derivatives showing potent inhibitory activities comparable to standard drugs. This highlights the potential application of similar compounds in the discovery and development of new anticancer agents (Fang et al., 2016).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds containing 2-oxo-1,2-dihydroquinoline structures have been extensively studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. Their synthesis often involves multi-step reactions, and their structures are confirmed using advanced spectroscopic methods. Such research underpins the importance of these compounds in the development of new materials and therapeutic agents (Ukrainets et al., 2005).

Nonlinear Optical (NLO) Properties

Studies on heteroannulated chromone derivatives, closely related to the compound , have been conducted to investigate their electronic structure and nonlinear optical properties. These compounds show promise for applications in materials science, particularly in the development of materials with specific optical properties. Through detailed DFT calculations and spectral analyses, insights into their potential applications in photonic and electronic devices are gained (Halim & Ibrahim, 2017).

properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c18-14-8-13(9-19-10-14)17(22)23-11-16(21)20-7-3-5-12-4-1-2-6-15(12)20/h1-2,4,6,8-10H,3,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPSMNASCKFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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